

Phase 2 Clinical Trial Design for Budiodarone: Application Notes and Protocols

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Compound of Interest

Compound Name: *Budiodarone*

Cat. No.: *B1668027*

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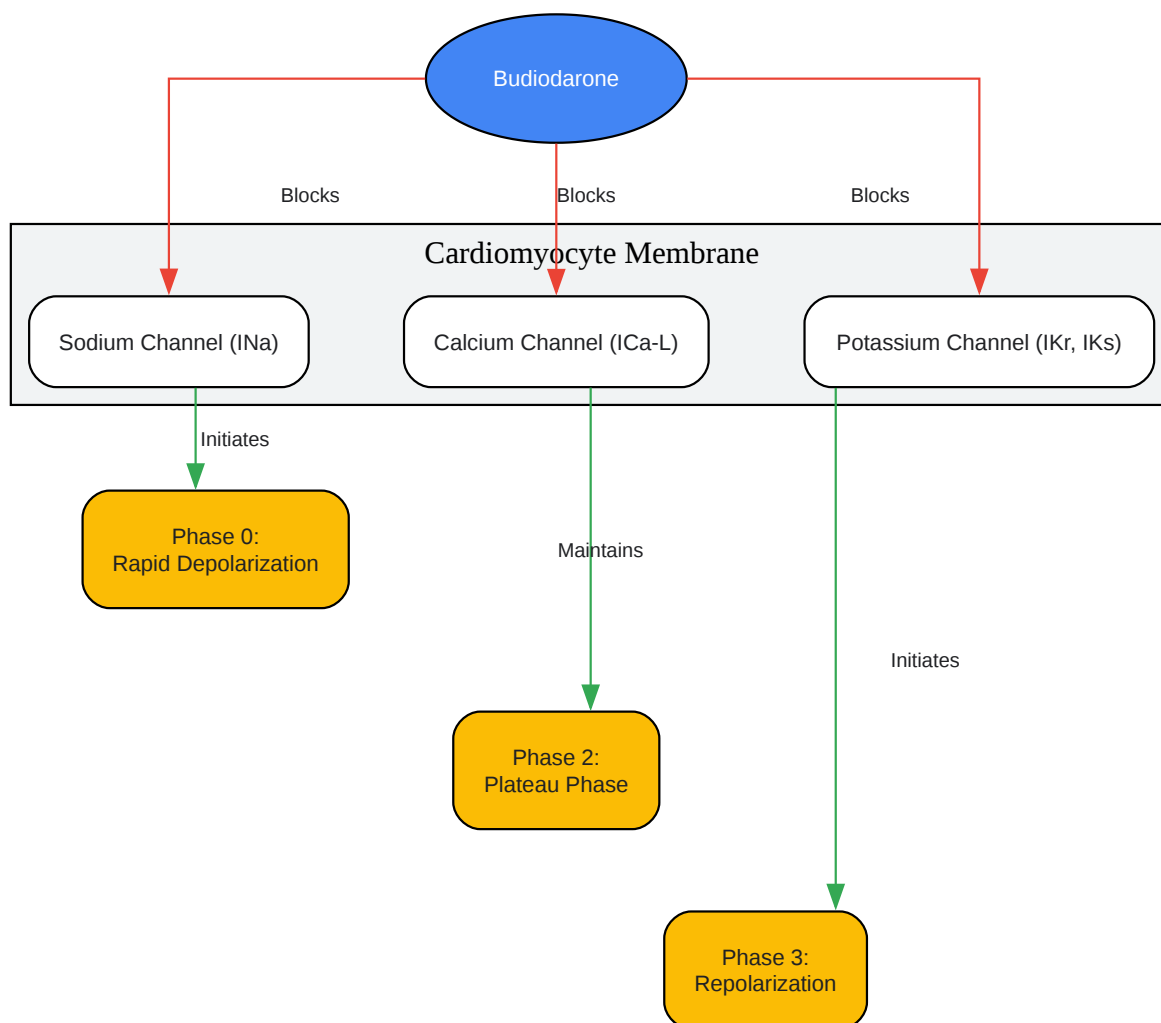
Introduction

Budiodarone (ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent for the treatment of atrial fibrillation (AF).[1][2] It shares a similar mechanism of action with amiodarone, acting as a multi-channel blocker that inhibits sodium, potassium, and calcium ion channels.[3][4] A key differentiating feature of **budiodarone** is its significantly shorter half-life of approximately seven hours, compared to the 35-68 days of amiodarone, which may lead to a more favorable safety profile with reduced organ toxicity.[1][3]

Previous Phase 2 data from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial demonstrated that **budiodarone** significantly reduces the burden of atrial fibrillation in a dose-dependent manner and is well-tolerated.[3][5][6] This document outlines a comprehensive Phase 2b clinical trial design to further evaluate the safety and efficacy of **budiodarone** in patients with paroxysmal atrial fibrillation.

Signaling Pathway of Budiodarone

Budiodarone exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. As an analog of amiodarone, it blocks multiple ion channels involved in the cardiac action potential.



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Caption: Budiodarone's multi-channel blockade mechanism.

Phase 2b Clinical Trial Protocol

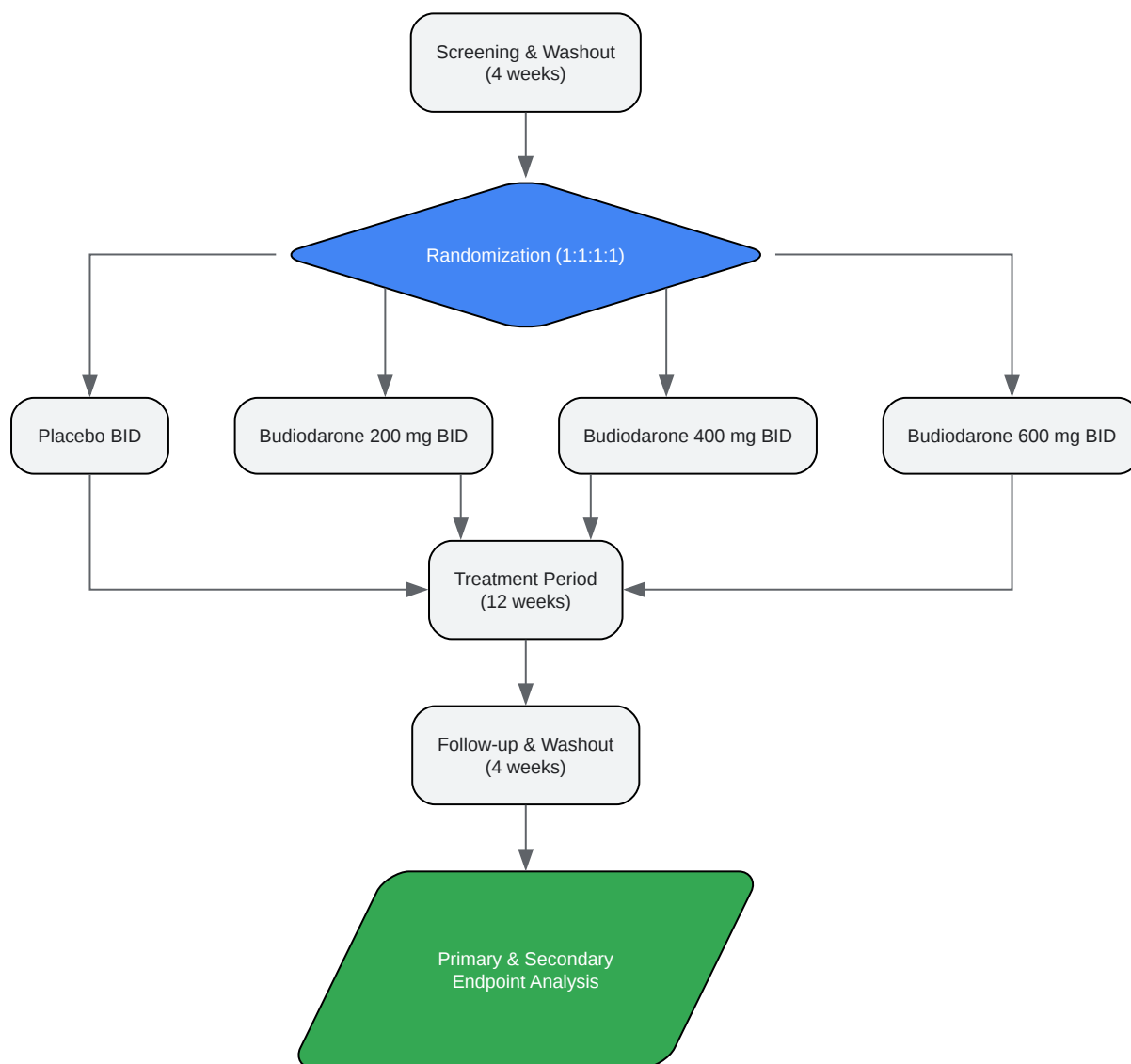
Trial Objectives

- Primary Objective: To evaluate the dose-response relationship of **budiodarone** in reducing the burden of atrial fibrillation compared to placebo.
- Secondary Objectives:

- To assess the safety and tolerability of different doses of **budiodarone**.
- To evaluate the effect of **budiodarone** on the frequency and duration of AF episodes.
- To assess the impact of **budiodarone** on patient-reported outcomes and quality of life.

Study Design

This will be a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.



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Caption: Phase 2b clinical trial workflow for **budiodarone**.

Patient Population

- Inclusion Criteria:
 - Male or female patients aged 18-75 years.
 - Diagnosed with paroxysmal atrial fibrillation.
 - Willing and able to provide informed consent.
 - If female and of childbearing potential, must agree to use a highly effective method of contraception.
- Exclusion Criteria:
 - Permanent atrial fibrillation.
 - History of significant structural heart disease.
 - Severe renal or hepatic impairment.
 - Use of other antiarrhythmic drugs within five half-lives prior to randomization.
 - Known hypersensitivity to amiodarone or iodine.

Data Presentation

Table 1: Dosing Regimen

Treatment Arm	Drug/Placebo	Dose	Frequency	Duration
1	Placebo	-	Twice Daily (BID)	12 weeks
2	Budiodarone	200 mg	Twice Daily (BID)	12 weeks
3	Budiodarone	400 mg	Twice Daily (BID)	12 weeks
4	Budiodarone	600 mg	Twice Daily (BID)	12 weeks

Table 2: Efficacy Endpoints from PASCAL Study

Dose	Median Reduction in AF Burden from Baseline	p-value vs. Placebo
200 mg BID	10% (non-significant)	>0.05
400 mg BID	54%	0.01
600 mg BID	75%	0.001

Data from the PASCAL study.[\[3\]](#)[\[7\]](#)

Experimental Protocols

Efficacy Assessment: 7-Day Holter Monitoring

- Objective: To quantify the burden of atrial fibrillation.
- Methodology:
 - Patient Preparation: Patients will be instructed to maintain their usual daily activities and to record any symptoms in a diary.
 - Device Application: A 12-lead Holter monitor will be applied to the patient at baseline, week 4, week 8, and week 12 of the treatment period.
 - Data Acquisition: Continuous ECG data will be recorded for 7 consecutive days at each time point.
 - Data Analysis: The recorded ECG data will be analyzed by a central core laboratory blinded to treatment allocation. The primary efficacy endpoint will be the percentage of time in atrial fibrillation (AF burden). Secondary endpoints will include the number and duration of AF episodes.

Safety Assessment

- Objective: To monitor the safety and tolerability of **budiodarone**.
- Methodology:

- Adverse Event Monitoring: All adverse events (AEs) will be recorded at each study visit and assessed for severity, duration, and relationship to the study drug.
- Vital Signs: Blood pressure and heart rate will be measured at each study visit.
- 12-Lead Electrocardiogram (ECG): A 12-lead ECG will be performed at screening, baseline, and at each study visit to monitor for any proarrhythmic effects, including changes in QT interval.
- Laboratory Tests: Blood samples will be collected at screening, baseline, and at regular intervals throughout the study to monitor hematology, serum chemistry (including liver and renal function tests), and thyroid function (TSH, free T3, free T4).
- Echocardiography: A transthoracic echocardiogram will be performed at screening and at the end of the treatment period to assess cardiac structure and function.

Detailed Protocol: Transthoracic Echocardiography

- Objective: To assess left ventricular ejection fraction (LVEF), left atrial volume index (LAVI), and other parameters of cardiac structure and function.
- Methodology:
 - Patient Preparation: The patient will be positioned in the left lateral decubitus position.
 - Image Acquisition: Standard 2D, M-mode, and Doppler echocardiographic images will be obtained according to the American Society of Echocardiography guidelines.
 - Measurements:
 - LVEF will be calculated using the biplane method of disks (modified Simpson's rule).
 - LAVI will be calculated from apical 4- and 2-chamber views.
 - Diastolic function will be assessed using pulsed-wave Doppler of mitral inflow and tissue Doppler imaging of the mitral annulus.

- Analysis: All echocardiograms will be analyzed by a central core laboratory blinded to treatment assignment.

Conclusion

This Phase 2b clinical trial is designed to build upon the promising results of the PASCAL study and provide a more robust evaluation of the dose-dependent efficacy and safety of **budiodarone** for the treatment of paroxysmal atrial fibrillation. The detailed protocols for efficacy and safety assessments will ensure the collection of high-quality data to inform the design of a pivotal Phase 3 trial. The unique pharmacokinetic profile of **budiodarone**, with its short half-life, suggests the potential for a safer alternative to amiodarone, and this study is a critical step in its clinical development.[1][3]

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